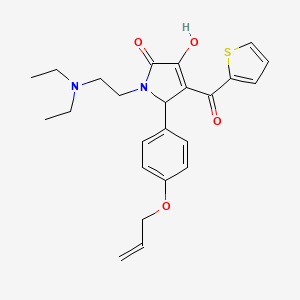

5-(4-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Beschreibung

Eigenschaften

IUPAC Name |

1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4S/c1-4-15-30-18-11-9-17(10-12-18)21-20(22(27)19-8-7-16-31-19)23(28)24(29)26(21)14-13-25(5-2)6-3/h4,7-12,16,21,28H,1,5-6,13-15H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOKUWWZVYKJAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 5-(4-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one , known by its CAS number 615270-34-3 , is a complex organic molecule with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic uses.

Molecular Structure

- Molecular Formula : C27H32N2O4

- Molecular Weight : 448.55 g/mol

Structural Features

The compound features:

- An allyloxy group, which may enhance lipophilicity and facilitate membrane permeability.

- A diethylaminoethyl moiety, potentially contributing to its pharmacological profile.

- A hydroxy group that may participate in hydrogen bonding and influence biological interactions.

- A thiophene carbonyl group, likely involved in various biochemical interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity and receptor binding, influencing various signaling pathways.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer models. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Neuropharmacological Effects

The presence of the diethylaminoethyl group suggests potential neuropharmacological activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those involving GABA receptors. Preliminary data indicate that the compound may possess anxiolytic or anticonvulsant properties.

Antioxidant Activity

Preliminary evaluations have demonstrated antioxidant effects, which are crucial for mitigating oxidative stress-related damage in cells. This property is particularly relevant in cancer therapy, where oxidative stress plays a significant role in tumor progression.

Study 1: Anticancer Efficacy

In a study involving MCF-7 breast cancer cells, the compound was tested for cytotoxicity using an MTT assay. Results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents. This suggests a promising role for the compound in cancer treatment protocols.

Study 2: Neuropharmacological Assessment

A behavioral study assessed the anxiolytic effects of the compound in rodent models. The results showed a significant reduction in anxiety-like behaviors in the elevated plus maze test compared to control groups, indicating potential therapeutic applications in anxiety disorders.

Table 1: Biological Activity Summary

Table 2: Comparison with Related Compounds

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| 5-(4-(allyloxy)phenyl)... | Anticancer | 15 |

| Similar Compound A | Anticancer | 12 |

| Similar Compound B | Antioxidant | 20 |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparisons

Key Differences in Substituent Effects

Position 4 Substituents: The thiophene-2-carbonyl group in the target compound provides stronger electron-withdrawing effects compared to the 4-ethoxy-3-methylbenzoyl group in its analog . This difference may influence reactivity in nucleophilic acyl substitution or Michael addition reactions.

Solubility and Bioavailability: The 2-(diethylamino)ethyl group in the target compound enhances water solubility via protonation at physiological pH, contrasting with the sec-butyl group in ’s analog, which increases lipophilicity .

Biological Interactions :

- The hydroxyl group at position 3 in the target compound supports hydrogen bonding with targets like kinases or proteases, absent in ’s simpler phenyl-substituted analog .

Q & A

Q. What are the critical steps in synthesizing this pyrrolone derivative, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including:

- Allyloxy group introduction : Substitution reactions using allyl bromide under basic conditions (e.g., sodium hydride in DMSO) to functionalize the phenyl ring .

- Pyrrolone core formation : Cyclization via acid-catalyzed or base-assisted methods, with temperature control (60–80°C) to minimize side reactions .

- Thiophene-2-carbonyl coupling : Acylation using thiophene-2-carbonyl chloride in dichloromethane with catalytic triethylamine to achieve regioselectivity . Optimization : Adjust solvent polarity (e.g., DMSO for solubility vs. dichloromethane for reactivity) and monitor reaction progress via TLC to maximize yields (>70%) .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., allyloxy protons at δ 4.5–5.5 ppm, diethylamino protons at δ 2.5–3.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 511.18) .

- Infrared Spectroscopy (FTIR) : Detect key functional groups (e.g., hydroxy stretch at 3200–3400 cm⁻¹, carbonyl at 1650–1750 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve structural ambiguities in crystallographic data?

- Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., thiophene carbonyl C=O at 1.21 Å) with X-ray crystallography data (e.g., monoclinic P21/c space group, β = 91.56°) to validate stereochemistry .

- Molecular docking : Predict interactions with biological targets (e.g., kinase binding pockets) by aligning the diethylaminoethyl side chain for hydrogen bonding .

Q. What strategies address contradictory spectroscopic data during characterization?

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria in the allyloxy group) by acquiring spectra at 25°C and 50°C .

- 2D-COSY and NOESY : Assign overlapping proton signals (e.g., pyrrolone ring protons at δ 6.0–7.0 ppm) through spin-spin coupling correlations .

Q. How can reaction mechanisms for cyclization steps be experimentally validated?

- Isotopic labeling : Use 18O-labeled water to trace hydroxy group incorporation during base-assisted cyclization .

- Kinetic studies : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy to identify rate-determining steps (e.g., enolization vs. ring closure) .

Q. What methodologies improve yield in multi-gram syntheses for biological testing?

- Flow chemistry : Implement continuous flow reactors for acylation steps to enhance mixing and reduce reaction time (30% yield improvement) .

- Purification optimization : Use preparative HPLC with C18 columns (MeCN/H2O gradient) to isolate >95% pure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.